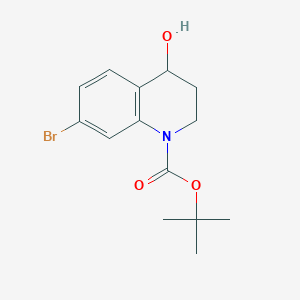

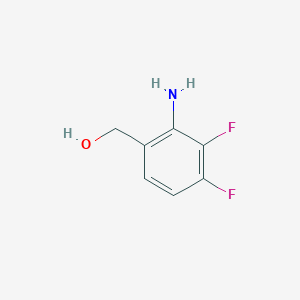

(2-Amino-3,4-difluorophenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Amino-3,4-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H7F2NO . It has a molecular weight of 159.14 g/mol . The compound is solid in physical form .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-3,4-difluorophenyl)methanol” has been reported in the literature . For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

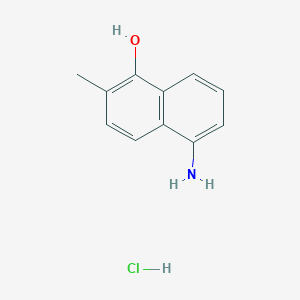

Molecular Structure Analysis

The InChI code for “(2-Amino-3,4-difluorophenyl)methanol” is 1S/C7H7F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 . The compound has a topological polar surface area of 46.2 Ų .

Physical And Chemical Properties Analysis

“(2-Amino-3,4-difluorophenyl)methanol” has a molecular weight of 159.13 g/mol . It has a topological polar surface area of 46.2 Ų . The compound is solid in physical form .

Applications De Recherche Scientifique

Synthesis of Complex Chemical Structures

(2-Amino-3,4-difluorophenyl)methanol is employed in the synthesis of complex chemical structures. For instance, a study demonstrated its use in oxidative cyclization processes to synthesize quinolines and flavones, highlighting its utility in the formation of intricate molecular frameworks (Kumar & Perumal, 2007).

Applications in Catalysis

This compound is also significant in catalysis. A research paper described the synthesis of certain chiral ligands for catalytic reactions, implying its role in enhancing reaction specificity and efficiency (Alvarez-Ibarra et al., 2010). Another study explored its use in the Huisgen 1,3-dipolar cycloaddition, showcasing its potential in facilitating complex chemical transformations (Ozcubukcu et al., 2009).

Methanolysis of Esters

Research has demonstrated its utility in the methanolysis of esters, where it acts as a catalyst to enhance selectivity and efficiency in these reactions (Sammakia & Hurley, 2000).

In Organic Synthesis

It plays a critical role in organic synthesis. A study illustrated its use in the straightforward synthesis of specific compounds, exemplifying its versatility in creating diverse organic molecules (Singh et al., 2015).

Role in Photophysical Studies

This compound is also significant in photophysical studies. Research on fluorescent benzoxazoles highlighted its role in such studies, indicating its potential in the development of materials with unique optical properties (Tanaka & Komiya, 2002).

Applications in Fuel Cell Technology

Additionally, it has applications in fuel cell technology. A study on polymer electrolyte membranes for direct methanol fuel cells showed its relevance in enhancing the efficiency and stability of fuel cell components (Tripathi & Shahi, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(2-amino-3,4-difluorophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBPFJIUOUOZBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3,4-difluorophenyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1381772.png)

![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)